molecular formula C11H13NO4 B13115595 methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate CAS No. 272784-77-7

methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate

Cat. No.: B13115595
CAS No.: 272784-77-7
M. Wt: 223.22 g/mol
InChI Key: NVFBZYNRLBVZAG-QMMMGPOBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate typically involves the esterification of the corresponding amino acid. One common method involves the reaction of (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of alternative catalysts and solvents that are more environmentally friendly may also be explored to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The benzodioxole ring is known to interact with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-3-(1,3-benzodioxol-4-yl)propanoate
  • Methyl (2S)-2-amino-3-(1,3-benzodioxol-6-yl)propanoate

Uniqueness

Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate is unique due to the specific position of the benzodioxole ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

272784-77-7

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C11H13NO4/c1-14-11(13)8(12)4-7-2-3-9-10(5-7)16-6-15-9/h2-3,5,8H,4,6,12H2,1H3/t8-/m0/s1

InChI Key

NVFBZYNRLBVZAG-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)N

Canonical SMILES

COC(=O)C(CC1=CC2=C(C=C1)OCO2)N

Origin of Product

United States

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